THPP-1

Description

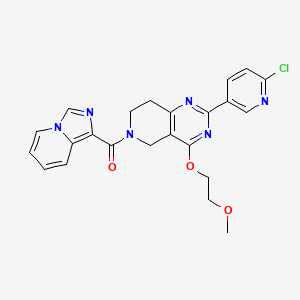

Structure

3D Structure

Properties

IUPAC Name |

[2-(6-chloropyridin-3-yl)-4-(2-methoxyethoxy)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]-imidazo[1,5-a]pyridin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN6O3/c1-32-10-11-33-22-16-13-29(23(31)20-18-4-2-3-8-30(18)14-26-20)9-7-17(16)27-21(28-22)15-5-6-19(24)25-12-15/h2-6,8,12,14H,7,9-11,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHLOPKIPKTRSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC(=NC2=C1CN(CC2)C(=O)C3=C4C=CC=CN4C=N3)C5=CN=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

464.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

THP-1 Cell Proliferation: A Technical Guide to Doubling Time, Growth Rate, and Regulatory Pathways

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the doubling time, growth rate, and associated regulatory signaling pathways of the human monocytic leukemia cell line, THP-1. This resource is designed to equip researchers with the fundamental knowledge and detailed protocols necessary for the successful culture and experimental use of these cells.

Quantitative Analysis of THP-1 Cell Growth

The proliferative capacity of THP-1 cells is a critical parameter for experimental design and data interpretation. The doubling time and growth rate can be influenced by various culture conditions.

| Parameter | Reported Value | Key Considerations |

| Doubling Time | 26 - 35 hours (average) | Can range from 19 to 50 hours depending on culture conditions such as seeding density, media composition, and passage number. |

| Recommended Seeding Density | 1 x 10⁵ to 2 x 10⁵ cells/mL | Lower densities can lead to slower growth, while densities exceeding 1 x 10⁶ cells/mL can inhibit proliferation. |

| Maximum Cell Density | Approximately 1 x 10⁶ to 2 x 10⁶ cells/mL | Exceeding this density can lead to nutrient depletion, accumulation of waste products, and a decrease in viability. |

Experimental Protocols

Accurate determination of THP-1 cell growth parameters requires standardized and meticulously executed protocols. The following sections detail essential methodologies.

Routine Culture of THP-1 Cells

Objective: To maintain a healthy, proliferating suspension culture of THP-1 cells.

Materials:

-

THP-1 cells (e.g., ATCC® TIB-202™)

-

RPMI-1640 medium supplemented with:

-

10% Fetal Bovine Serum (FBS)

-

2 mM L-glutamine

-

(Optional) 10 mM HEPES, 1 mM sodium pyruvate, 0.05 mM 2-mercaptoethanol

-

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypan Blue solution (0.4%)

-

Sterile cell culture flasks (e.g., T-75)

-

Humidified incubator (37°C, 5% CO₂)

-

Centrifuge

-

Hemocytometer or automated cell counter

Procedure:

-

Thawing Cryopreserved Cells:

-

Rapidly thaw the vial of frozen cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 150-400 x g for 8-12 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Subculturing:

-

Monitor cell density every 2-3 days.

-

When the cell density reaches 8 x 10⁵ to 1 x 10⁶ cells/mL, subculture the cells.

-

Gently resuspend the cells in the flask.

-

Transfer the required volume of cell suspension to a new flask containing fresh, pre-warmed complete growth medium to achieve a seeding density of 1 x 10⁵ to 2 x 10⁵ cells/mL. For example, to split the culture 1:5, transfer 5 mL of the cell suspension to a new T-75 flask containing 20 mL of fresh medium.

-

Alternatively, centrifuge the entire cell suspension, resuspend the pellet in a known volume of fresh medium, perform a cell count, and then seed new flasks at the desired density.

-

Determination of Doubling Time and Growth Rate

Objective: To quantitatively measure the proliferation rate of THP-1 cells.

Procedure:

-

Cell Seeding:

-

Seed THP-1 cells in a T-25 or T-75 flask at an initial density of 1 x 10⁵ cells/mL in a known volume of complete growth medium.

-

-

Cell Counting:

-

At regular intervals (e.g., every 24 hours for 4-5 days), gently resuspend the cells and take a representative sample.

-

Perform a viable cell count using a hemocytometer and Trypan Blue exclusion.

-

Mix a small volume of cell suspension with an equal volume of 0.4% Trypan Blue (e.g., 10 µL of cells + 10 µL of Trypan Blue).

-

Load the mixture into the hemocytometer.

-

Count the number of viable (unstained) cells in the designated squares.

-

Calculate the cell concentration (cells/mL).

-

-

-

Data Analysis:

-

Plot the natural logarithm (ln) of the viable cell number against time (in hours).

-

The data points during the exponential growth phase should form a straight line.

-

Determine the slope of this line, which represents the growth rate (µ).

-

Calculate the doubling time (Td) using the following formula: Td = ln(2) / µ

-

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

THP-1 cell culture

-

Ice-cold PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting and Fixation:

-

Harvest approximately 1 x 10⁶ THP-1 cells by centrifugation (300 x g for 5 minutes).

-

Wash the cell pellet once with ice-cold PBS.

-

Resuspend the pellet in 100 µL of ice-cold PBS.

-

While vortexing gently, add 900 µL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate on ice or at -20°C for at least 30 minutes.

-

-

Staining:

-

Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (typically around 617 nm).

-

Analyze the resulting DNA content histogram to determine the percentage of cells in G0/G1 (2n DNA content), S (between 2n and 4n DNA content), and G2/M (4n DNA content) phases.[1][2]

-

Signaling Pathways Regulating THP-1 Cell Proliferation

The proliferation of THP-1 cells is a tightly regulated process involving a complex network of signaling pathways. While much of the research on these pathways in THP-1 cells focuses on their role in differentiation and immune responses, key components are also integral to cell cycle control.

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade is a crucial regulator of cell growth, proliferation, and survival in many cell types, including THP-1 cells.[3] Activation of this pathway, often initiated by growth factors, leads to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate a variety of downstream targets that promote cell cycle progression and inhibit apoptosis.

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the ERK1/2 cascade, is another key signaling route that transmits extracellular signals to the cell nucleus to regulate gene expression and promote proliferation.[4][5] In THP-1 monocytes, the MAPK pathway is active and contributes to the expression of genes involved in cell cycle control.[4] Upon differentiation, there is a significant rewiring of this network, leading to cell cycle arrest.[4][5]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is well-known for its role in inflammation and immunity. However, it also plays a role in controlling cell survival and proliferation.[6] In THP-1 cells, NF-κB is involved in the expression of genes that regulate these processes.[7]

Cyclin-Dependent Kinases (CDKs)

The progression through the different phases of the cell cycle is orchestrated by the sequential activation and deactivation of Cyclin-Dependent Kinases (CDKs) in complex with their regulatory cyclin partners.[8][9] In proliferating THP-1 monocytes, CDKs such as CDK2, CDK4, and CDK6 are active and drive the transitions through the G1 and S phases.[4][10]

Visualizations

The following diagrams illustrate key experimental workflows and signaling pathways involved in THP-1 cell proliferation.

References

- 1. researchgate.net [researchgate.net]

- 2. wp.uthscsa.edu [wp.uthscsa.edu]

- 3. Intracellular Networks of the PI3K/AKT and MAPK Pathways for Regulating Toxoplasma gondii-Induced IL-23 and IL-12 Production in Human THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Induction of Macrophage Function in Human THP-1 Cells Is Associated with Rewiring of MAPK Signaling and Activation of MAP3K7 (TAK1) Protein Kinase [frontiersin.org]

- 5. Induction of Macrophage Function in Human THP-1 Cells Is Associated with Rewiring of MAPK Signaling and Activation of MAP3K7 (TAK1) Protein Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Defining the Role of Nuclear Factor (NF)-κB p105 Subunit in Human Macrophage by Transcriptomic Analysis of NFKB1 Knockout THP1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TNF-α Drives the CCL4 Expression in Human Monocytic Cells: Involvement of the SAPK/JNK and NF-κB Signaling Pathways | Cell Physiol Biochem [cellphysiolbiochem.com]

- 8. New roles for cyclin-dependent kinases in T cell biology: linking cell division and differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer [mdpi.com]

- 10. A review on the role of cyclin dependent kinases in cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Key Surface Markers of Undifferentiated THP-1 Cells

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key surface markers expressed on undifferentiated THP-1 cells, a human monocytic leukemia cell line widely used as a model for primary human monocytes. Understanding the surface proteome of these cells in their basal state is critical for studies involving monocyte function, macrophage differentiation, and immunomodulatory drug discovery.

Introduction to THP-1 Cells

The THP-1 cell line, established from a patient with acute monocytic leukemia, serves as a valuable in vitro model in immunology and cancer research. These non-adherent, suspension cells exhibit a monocytic phenotype and can be differentiated into macrophage-like cells upon stimulation with agents such as phorbol-12-myristate-13-acetate (PMA).[1][2] This guide focuses on the surface marker profile of the undifferentiated, monocytic state of THP-1 cells.

Core Surface Marker Profile of Undifferentiated THP-1 Cells

The surface marker expression of undifferentiated THP-1 cells has been characterized primarily through flow cytometry and quantitative proteomics. The following tables summarize the expression status of key surface markers, categorized by protein families.

Adhesion Molecules and Integrins

| Marker | Alternative Name | Expression Status | Quantitative Data (if available) | References |

| CD11a | LFA-1α | Expressed | - | [1] |

| CD11b | Mac-1, CR3 | Not Expressed / Very Low | - | [2] |

| CD11c | CR4 | Expressed | - | [3] |

| CD18 | Integrin β2 | Expressed | - | [1] |

| CD29 | Integrin β1 | Expressed | - | [1] |

| CD44 | HCAM | Expressed | >85% positive | [1] |

| CD49d | VLA-4α | Expressed | >85% positive | [1] |

| CD49e | VLA-5α | Expressed | >85% positive | [1] |

| CD54 | ICAM-1 | Expressed | >85% positive | [1] |

Receptors for Immunoglobulins (Fc Receptors)

| Marker | Alternative Name | Expression Status | Quantitative Data (if available) | References |

| CD16 | FcγRIII | Not Expressed | - | [2] |

| CD32 | FcγRII | Expressed (High) | 50,000 sites/cell | [3][4] |

| CD64 | FcγRI | Expressed | 35,000 high-affinity sites/cell | [2][4] |

Toll-Like Receptors (TLRs) and Co-receptors

| Marker | Alternative Name | Expression Status | Quantitative Data (if available) | References |

| CD14 | LPS Receptor Co-receptor | Not Expressed / Very Low | Expression is highly variable depending on culture conditions. | [2][3] |

| TLR2 | Toll-like receptor 2 | Expressed | - | [1] |

| TLR4 | Toll-like receptor 4 | Expressed | - | [1] |

Other Key Surface Markers

| Marker | Alternative Name | Expression Status | Quantitative Data (if available) | References |

| CD4 | - | Expressed | >85% positive | [1] |

| CD13 | Aminopeptidase N | Expressed | - | [2] |

| CD33 | Siglec-3 | Expressed | - | [2] |

| CD35 | CR1 | Not Expressed | - | [2] |

| CD36 | Scavenger Receptor B2 | Not Expressed | - | [2] |

| CD45 | LCA | Expressed | - | [3] |

| CD47 | IAP | Expressed | >85% positive | [1] |

| CD55 | DAF | Not Expressed | - | [2] |

| CD59 | Protectin | Not Expressed | - | [2] |

| CD80 | B7-1 | Not Expressed | - | [2] |

| CD86 | B7-2 | Not Expressed | - | [2] |

| CD163 | Scavenger Receptor | Not Expressed | - | [2] |

| CD169 | Siglec-1 | Expressed | - | [2] |

| CD170 | Siglec-5 | Expressed | - | [2] |

| CD204 | MSR1 | Not Expressed | - | [2] |

| CD205 | DEC-205 | Expressed | - | [2] |

| HLA-DR | MHC Class II | Expressed | - | [2] |

| SIRPα | CD172a | Expressed | - | [2] |

| SIRPβ | CD172b | Expressed | - | [2] |

| TIM-1 | - | Expressed | - | [2] |

| TIM-3 | - | Not Expressed | - | [2] |

| TIM-4 | - | Not Expressed | - | [2] |

Experimental Protocols

Cell Culture of Undifferentiated THP-1 Cells

-

Media Preparation: Prepare RPMI-1640 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cell Thawing: Rapidly thaw a cryopreserved vial of THP-1 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium.

-

Initial Centrifugation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

-

Resuspension and Seeding: Resuspend the cell pellet in fresh, complete culture medium and transfer to a T-75 cell culture flask. Maintain the cell density between 1x10^5 and 8x10^5 cells/mL.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Split the culture every 2-3 days by centrifuging the cell suspension and resuspending the pellet in fresh medium at the recommended seeding density. Do not allow the cell density to exceed 1x10^6 cells/mL to maintain the undifferentiated state.

Flow Cytometry for Surface Marker Analysis

-

Cell Preparation: Harvest approximately 1x10^6 THP-1 cells per sample by centrifugation at 300 x g for 5 minutes at 4°C.

-

Washing: Wash the cells once with 2 mL of ice-cold FACS buffer (PBS containing 1% BSA and 0.1% sodium azide).

-

Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of FACS buffer containing an Fc receptor blocking agent (e.g., Human TruStain FcX™) and incubate on ice for 10-15 minutes. This step is crucial to prevent non-specific antibody binding to Fc receptors like CD32 and CD64.

-

Antibody Staining: Add the fluorescently conjugated primary antibody against the surface marker of interest at the manufacturer's recommended concentration.

-

Isotype Control: In a separate tube, add a corresponding fluorescently conjugated isotype control antibody at the same concentration as the primary antibody.

-

Incubation: Incubate the cells in the dark on ice for 30 minutes.

-

Washing: Wash the cells twice with 2 mL of ice-cold FACS buffer, centrifuging at 300 x g for 5 minutes between each wash.

-

Resuspension: Resuspend the final cell pellet in 300-500 µL of FACS buffer.

-

Data Acquisition: Analyze the samples on a flow cytometer. Gate on the main cell population using forward scatter (FSC) and side scatter (SSC) to exclude debris. Analyze the fluorescence intensity of the stained cells compared to the isotype control.

Signaling Pathways and Experimental Workflows

General Experimental Workflow for Surface Marker Analysis

Caption: Experimental workflow for flow cytometric analysis of THP-1 surface markers.

Simplified Signaling Pathway for Fcγ Receptors in Monocytes

Undifferentiated THP-1 cells express the activating Fcγ receptors CD32 (FcγRII) and CD64 (FcγRI).[2][4] Upon cross-linking by immune complexes, these receptors can initiate a signaling cascade leading to various cellular responses, including phagocytosis and cytokine production.

Caption: Generalized FcγR signaling cascade in monocytic cells.

HLA-DR (MHC Class II) Antigen Presentation Pathway

HLA-DR is constitutively expressed on undifferentiated THP-1 cells, indicating their capacity for antigen presentation.[2] This pathway is fundamental for initiating adaptive immune responses.

Caption: Overview of the MHC Class II antigen presentation pathway.

Conclusion

This technical guide provides a foundational understanding of the key surface markers present on undifferentiated THP-1 cells. The provided tables, protocols, and diagrams serve as a valuable resource for researchers utilizing this cell line. It is important to note that the expression of some markers, such as CD14, can be influenced by culture conditions.[5] Therefore, consistent cell culture practices and rigorous experimental controls, including the use of isotype controls in flow cytometry, are paramount for reproducible and reliable results. Further characterization of the surface proteome and associated signaling pathways will continue to enhance the utility of the THP-1 cell line as a model for human monocyte biology.

References

- 1. bdbiosciences.com [bdbiosciences.com]

- 2. Similarities and differences in surface receptor expression by THP-1 monocytes and differentiated macrophages polarized using seven different conditioning regimens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Confirmation of THP1 cell differentiation by flow cytometry | Domainex [domainex.co.uk]

- 4. The human monocyte-like cell line THP-1 expresses Fc gamma RI and Fc gamma RII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Convenience versus Biological Significance: Are PMA-Differentiated THP-1 Cells a Reliable Substitute for Blood-Derived Macrophages When Studying in Vitro Polarization? [frontiersin.org]

Introduction: The Role of THP-1 Cells in Immunological Modeling

An In-depth Technical Guide to THP-1 Cells in Immunology Research

For Researchers, Scientists, and Drug Development Professionals

The THP-1 cell line is a human monocytic leukemia cell line that serves as a cornerstone model in immunology, inflammation, and drug discovery research.[1][2] Derived in 1980 from the peripheral blood of a 1-year-old male with acute monocytic leukemia, these non-adherent, round, single cells have become an invaluable tool for studying monocyte and macrophage biology.[3][4][5] THP-1 cells are extensively used because they closely mimic the physiological and functional properties of primary human monocytes and can be differentiated into various phenotypes, including macrophages and dendritic-like cells.[5][6]

The primary advantage of using the THP-1 cell line is its ability to provide a consistent and reproducible in vitro model, overcoming the challenges associated with primary cells, such as donor-to-donor variability and limited availability.[7][8] This makes them particularly suitable for high-throughput screening and mechanistic studies. Key applications include investigating immune responses to pathogens, evaluating the immunomodulatory effects of compounds, and exploring the signaling pathways that govern inflammation and cellular differentiation.[2][4][9]

Core Characteristics and Culture Parameters

A thorough understanding of the fundamental properties of THP-1 cells is critical for successful experimentation. These cells grow in suspension and exhibit typical monocytic features.[4]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the THP-1 cell line.

Table 1: General Characteristics of THP-1 Monocytes

| Parameter | Value | Source(s) |

|---|---|---|

| Origin | Acute Monocytic Leukemia | [3][10] |

| Morphology | Large, round, single cells in suspension | [3][10] |

| Mean Diameter | > 21 µm | [3] |

| Ploidy | Near-diploid (n=46) | [3] |

| Doubling Time | Approx. 35-50 hours | [3][11] |

| HLA Type | A02:01, A24:02, B15:11, B35:01, etc. |[10] |

Table 2: Key Functional Characteristics of THP-1 Cells

| Feature | Description | Source(s) |

|---|---|---|

| Receptor Expression | Express Fc and C3b receptors; lack surface immunoglobulins. | [4][10] |

| Phagocytosis | Capable of phagocytosing latex beads and sensitized erythrocytes. | [10][12] |

| Cytokine Production | Produce IL-1 upon stimulation. | [10] |

| Enzyme Activity | Positive for alpha-naphthyl butyrate esterase. | [4][10] |

| Differentiation | Can be differentiated into macrophage-like and dendritic-like cells. |[10][12] |

Experimental Protocols

Detailed and standardized protocols are essential for achieving reproducible results with THP-1 cells.

Standard Cell Culture and Maintenance

This protocol outlines the routine culture of THP-1 monocytes.

Workflow for THP-1 Cell Culture and Differentiation

Caption: General workflow from thawing THP-1 monocytes to analysis.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-Glutamine, and optionally, 0.05 mM 2-mercaptoethanol.[10]

-

Growth Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[12]

-

Thawing Protocol:

-

Subculturing:

-

Cryopreservation:

-

Centrifuge cells and resuspend the pellet in freezing medium (e.g., 90% FBS, 10% DMSO) at a concentration of 1-2x10^6 cells/mL.

-

Aliquot into cryovials and place in a controlled-rate freezing container at -80°C for 24 hours before transferring to liquid nitrogen for long-term storage.[12]

-

Differentiation into Macrophage-like Cells (M0)

Differentiation is most commonly induced using Phorbol 12-myristate 13-acetate (PMA), which activates Protein Kinase C (PKC) and leads to cell adherence and morphological changes.

-

Seeding: Seed THP-1 monocytes in the desired culture plates at a density of 0.5-1.0x10^6 cells/mL.

-

PMA Treatment: Add PMA to the culture medium. The concentration and duration can be optimized but a common starting point is 25-100 ng/mL for 24-48 hours .[13][14] During this time, cells will adhere to the plate and adopt a larger, more irregular macrophage-like morphology.[15]

-

Resting Phase: After PMA stimulation, carefully aspirate the PMA-containing medium. Wash the adherent cells gently with PBS or fresh medium.

-

Add fresh, complete culture medium without PMA and incubate for a "resting" period of at least 24-48 hours. This step is crucial to allow the cells to return to a basal state before experimental stimulation.[14]

Polarization of Differentiated Macrophages (M1 & M2)

After differentiation into M0 macrophages, cells can be polarized into distinct functional phenotypes.

-

M1 (Pro-inflammatory) Polarization: To induce a classically activated M1 phenotype, treat the M0 macrophages with Lipopolysaccharide (LPS, 100 ng/mL) and Interferon-gamma (IFN-γ, 20 ng/mL) for 48 hours .[10][13]

-

M2 (Anti-inflammatory) Polarization: To induce an alternatively activated M2 phenotype, treat the M0 macrophages with Interleukin-4 (IL-4, 20 ng/mL) and Interleukin-13 (IL-13, 20 ng/mL) for 48 hours .[10][13]

Differentiation into Dendritic Cell-like Cells

THP-1 cells can also be differentiated into a dendritic cell (DC) lineage.

-

Wash THP-1 monocytes and resuspend in serum-free medium.

-

For immature DCs , treat cells with a combination of recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (rhGM-CSF) and recombinant human Interleukin-4 (rhIL-4) .[5][10]

-

For mature DCs , supplement the culture with recombinant human Tumor Necrosis Factor-alpha (rhTNF-α) and Ionomycin .[5][10]

Phagocytosis Assay Protocol

This assay measures the ability of differentiated THP-1 macrophages to engulf particles.

-

Preparation: Differentiate THP-1 cells to M0 macrophages in a 96-well plate as described in section 3.2.

-

Target Preparation: Use fluorescently labeled targets, such as pHrodo™ Green E. coli BioParticles™ or fluorescently labeled zymosan particles.[16][17] Alternatively, apoptotic cells labeled with a fluorescent dye can be used for efferocytosis assays.[16]

-

Co-incubation: Add the prepared targets to the macrophage culture. Incubate for 2-6 hours to allow for phagocytosis.[17]

-

Washing: Gently wash the wells to remove non-engulfed particles.

-

Analysis: Quantify the uptake of fluorescent particles using high-content imaging or flow cytometry. The phagocytic index can be calculated as the percentage of cells that have engulfed one or more particles.[17][18]

Key Signaling Pathways in THP-1 Cells

THP-1 cells are an excellent model for dissecting intracellular signaling cascades central to the innate immune response.

Toll-Like Receptor (TLR) Signaling

TLRs are pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs). TLR4, which recognizes LPS from Gram-negative bacteria, is well-studied in THP-1 cells.[19] Its activation triggers a signaling cascade culminating in the activation of the transcription factor NF-κB.[20]

TLR4-NF-κB Signaling Pathway

References

- 1. research.wur.nl [research.wur.nl]

- 2. THP-1 cell line: an in vitro cell model for immune modulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. THP-1 Cell Line: Unlocking Breakthroughs in Immunological Studies [cytion.com]

- 4. accegen.com [accegen.com]

- 5. THP-1 and U937 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Decades Long Involvement of THP-1 Cells as a Model for Macrophage Research: A Comprehensive Review - Sharma - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]

- 7. researchgate.net [researchgate.net]

- 8. Optimizing THP-1 Macrophage Culture for an Immune-Responsive Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sbhsciences.com [sbhsciences.com]

- 10. THP-1 cell line - Wikipedia [en.wikipedia.org]

- 11. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]

- 12. nanopartikel.info [nanopartikel.info]

- 13. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]

- 14. researchgate.net [researchgate.net]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 17. Macrophage Based Assays - Cellomatics Biosciences [cellomaticsbio.com]

- 18. Protocol for detecting macrophage-mediated cancer cell phagocytosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Activation of NF-kappaB signalling and TNFalpha-expression in THP-1 macrophages by TiAlV- and polyethylene-wear particles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Setup and Maintenance of THP-1 Cultures

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential techniques and protocols for the successful initiation and routine maintenance of THP-1 cell cultures. The THP-1 cell line, derived from a human acute monocytic leukemia patient, is a cornerstone model in immunology, inflammation, and oncology research due to its ability to differentiate into macrophage-like cells.[1][2][3] Adherence to standardized procedures is critical for ensuring reproducibility and obtaining reliable experimental data.

Core Principles of THP-1 Cell Culture

THP-1 cells are grown in suspension and exhibit a round, single-cell morphology.[1] A key characteristic of this cell line is its density-dependent growth; they proliferate slowly at low densities.[4] Therefore, maintaining the recommended cell concentration is crucial for a healthy culture. The cells thrive in a slightly acidic environment, indicated by a yellowish-orange hue of the culture medium.[5]

Quantitative Data for THP-1 Culture Management

For optimal growth and viability, it is imperative to adhere to specific quantitative parameters. The following tables summarize the key data points for routine culture, cryopreservation, and differentiation of THP-1 cells.

| Parameter | Recommended Value | Notes |

| Seeding Density | 2 x 10⁵ to 5 x 10⁵ viable cells/mL | Some protocols suggest a range of 3-7 x 10⁵ cells/mL.[5][6] |

| Maintenance Density | 1 x 10⁵ to 1.5 x 10⁶ viable cells/mL | Do not exceed 1.5 x 10⁶ cells/mL to avoid cell stress and clumping.[7][8] |

| Subculture Density | When cell concentration reaches ≥ 8 x 10⁵ cells/mL | Subculturing is necessary when the density exceeds this threshold.[9] |

| Maximum Density | Should not exceed 1 x 10⁶ to 2 x 10⁶ cells/mL | Exceeding this density can lead to reduced viability and altered cell behavior.[4][7][9] |

| Cryopreservation Density | 2 x 10⁶ to 5 x 10⁶ cells/mL | A higher density improves post-thaw survival rates.[4][5] |

Table 1: Cell Densities for THP-1 Culture

| Component | Base Medium | Final Concentration |

| Base Medium | RPMI-1640 | 90% (v/v) |

| Serum | Fetal Bovine Serum (FBS) | 10% (v/v) |

| Reducing Agent | 2-Mercaptoethanol (β-ME) | 0.05 mM |

| Antibiotics (Optional) | Penicillin/Streptomycin | 1% (v/v) |

Table 2: Standard THP-1 Complete Growth Medium Formulation [5][7]

| Process | Centrifugation Speed (g) | Centrifugation Speed (rpm) | Duration (minutes) |

| Thawing | 150 - 400 x g | ~1000 - 1200 rpm | 8 - 12 |

| Subculturing | ~250 x g | ~1100 - 1200 rpm | 3 - 5 |

| Cryopreservation | ~250 x g | ~1200 rpm | 3 - 5 |

Table 3: Centrifugation Parameters [4][5]

Experimental Protocols

Detailed methodologies for the core procedures in THP-1 cell culture are provided below. Adherence to aseptic techniques is paramount throughout.

Protocol 1: Thawing Cryopreserved THP-1 Cells

-

Preparation: Pre-warm complete growth medium in a 37°C water bath.[5]

-

Rapid Thawing: Quickly thaw the cryovial in a 37°C water bath until a small ice crystal remains.[9][10] This process should take approximately 1-2 minutes.

-

Cell Transfer: Transfer the thawed cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.[4][10]

-

Centrifugation: Centrifuge the cell suspension at 150-400 x g for 8-12 minutes.

-

Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Seeding: Transfer the cell suspension to a T-25 or T-75 culture flask at a seeding density of 2 x 10⁵ to 4 x 10⁵ viable cells/mL.[5] For the initial culture after thawing, some protocols recommend increasing the FBS concentration to 20% for the first few passages.[6]

-

Incubation: Incubate the flask at 37°C in a humidified atmosphere with 5% CO₂.[5][9] To promote growth, the flask can be placed upright with a ventilated cap to increase local cell density.[4]

Protocol 2: Subculturing (Passaging) THP-1 Cells

THP-1 cells should be subcultured when the density reaches approximately 8 x 10⁵ cells/mL.[9]

-

Cell Suspension: Gently pipette the cell suspension to ensure a homogenous mixture.

-

Cell Counting: Aseptically remove a small aliquot of the cell suspension and perform a cell count using a hemocytometer or an automated cell counter to determine the cell density.

-

Dilution (Direct Splitting): Based on the cell count, dilute the culture with fresh, pre-warmed complete growth medium to achieve the desired seeding density (2 x 10⁵ to 4 x 10⁵ cells/mL) in new culture flasks.[5]

-

Dilution (Centrifugation Method): Alternatively, transfer the entire cell suspension to a conical tube and centrifuge at approximately 250 x g for 3-5 minutes.[4] Discard the supernatant, resuspend the cell pellet in fresh medium, and seed new flasks at the appropriate density. This method is recommended when there is a significant amount of cell debris.[4]

-

Incubation: Return the flasks to the incubator. Cultures are typically maintained by adding fresh medium every 2-3 days.[7]

Protocol 3: Cryopreservation of THP-1 Cells

-

Cell Harvesting: Transfer the cell suspension to a conical tube and centrifuge at approximately 250 x g for 3-5 minutes.[4]

-

Cell Counting: Discard the supernatant and resuspend the cell pellet in a small volume of complete growth medium. Perform a cell count to determine the total number of viable cells.

-

Preparation of Freezing Medium: Prepare a freezing medium consisting of 90% FBS and 10% DMSO.[4][11] Some protocols suggest 90% serum and 10% glycerol.[12]

-

Resuspension in Freezing Medium: Centrifuge the remaining cell suspension again, discard the supernatant, and resuspend the cell pellet in the pre-cooled freezing medium at a density of 2 x 10⁶ to 5 x 10⁶ cells/mL.[4][5]

-

Aliquoting: Dispense 1 mL of the cell suspension into cryovials.[7]

-

Controlled Freezing: Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C overnight. This achieves a cooling rate of approximately -1°C/minute.[7][9]

-

Long-Term Storage: Transfer the cryovials to the vapor phase of liquid nitrogen for long-term storage.[7][9] THP-1 cells should not be stored at -80°C for more than 24 hours for optimal viability upon thawing.[11]

Protocol 4: Differentiation of THP-1 Monocytes into Macrophages

THP-1 cells can be differentiated into a macrophage-like phenotype by treatment with phorbol 12-myristate 13-acetate (PMA).[9][13]

-

Seeding: Seed THP-1 cells in a culture plate at a density of approximately 2 x 10⁵ cells/mL.[7]

-

PMA Treatment: Add PMA to the culture medium at a final concentration of 5 to 100 ng/mL. The optimal concentration may vary depending on the specific experimental needs.[8]

-

Incubation: Incubate the cells for 24 to 72 hours.[8] During this time, the cells will become adherent and exhibit a macrophage-like morphology with a larger cytoplasmic volume and increased granularity.

-

Medium Change: After the initial incubation with PMA, the medium can be replaced with fresh medium with or without PMA, depending on the desired polarization state.[8]

-

Macrophage Polarization (Optional): For polarization into specific macrophage subtypes, after PMA priming and a rest period, the cells can be treated with cytokines such as IFN-γ and LPS for M1 polarization, or IL-4 and IL-13 for M2 polarization.[1][3][14]

Visualization of Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key workflows for THP-1 cell culture.

Caption: Workflow for the routine culture and maintenance of THP-1 cells.

Caption: Workflow for the differentiation of THP-1 monocytes into macrophages.

Troubleshooting Common Issues

-

Cell Clumping: This can occur at high cell densities or after thawing.[6][9] Ensure the culture is not overgrown and gently pipette to break up clumps.

-

Cell Adherence: A small number of adherent cells is normal.[4] However, excessive adherence may indicate differentiation or suboptimal culture conditions. Use untreated culture flasks to minimize adherence.[15]

-

Slow Growth: This is often due to low seeding density.[4] Maintain the recommended cell density and consider using conditioned medium (a small amount of old medium mixed with fresh medium) to promote proliferation.[6]

-

Contamination: As with any cell culture, microbial contamination is a risk.[16][17] Strict aseptic technique is essential. If contamination is suspected, discard the culture and start with a fresh vial.

By following these detailed guidelines, researchers can ensure the robust and reproducible culture of THP-1 cells, providing a reliable platform for a wide range of scientific investigations.

References

- 1. THP-1 cell line - Wikipedia [en.wikipedia.org]

- 2. THP-1 Cell Line: Unlocking Breakthroughs in Immunological Studies [cytion.com]

- 3. THP-1 Cell Line - Creative Biogene [creative-biogene.com]

- 4. Cell Culture Academy [procellsystem.com]

- 5. THP-1 Cell Culture Protocol and Troubleshooting | Ubigene [ubigene.us]

- 6. researchgate.net [researchgate.net]

- 7. bowdish.ca [bowdish.ca]

- 8. wiki.phagocytes.ca [wiki.phagocytes.ca]

- 9. nanopartikel.info [nanopartikel.info]

- 10. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]

- 11. bitesizebio.com [bitesizebio.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Standardized protocols for differentiation of THP-1 cells to macrophages with distinct M(IFNγ+LPS), M(IL-4) and M(IL-10) phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. yeasenbio.com [yeasenbio.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

The THP-1 Cell Line: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

The THP-1 cell line, a human monocytic leukemia line, serves as a cornerstone in immunological research and preclinical drug development. Its ability to differentiate into macrophage-like and dendritic-like cells provides a valuable and reproducible in vitro model for studying the intricacies of the human innate immune system. This guide offers an in-depth exploration of the advantages and limitations of the THP-1 cell line, complete with quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.

Core Advantages of the THP-1 Cell Line

The widespread use of the THP-1 cell line in scientific research can be attributed to several key advantages that address the challenges associated with primary cell culture.

-

Homogeneity and Reproducibility: As a clonal cell line, THP-1 cells offer a genetically uniform population, which significantly reduces the inter-donor variability often encountered with primary human monocytes.[1][2] This homogeneity is crucial for the standardization of assays and ensures the reproducibility of experimental results across different laboratories.[1]

-

Ease of Culture and Scalability: THP-1 cells are relatively easy to culture in suspension, allowing for rapid expansion to the large cell numbers required for high-throughput screening and other large-scale applications.[2] Their robust nature and well-defined culture requirements contribute to their practicality in a research setting.

-

Differentiable into Key Immune Cell Types: A primary advantage of THP-1 cells is their capacity to differentiate into various immune cell phenotypes, most notably macrophage-like and dendritic-like cells, upon stimulation with appropriate agents.[3] This provides a readily available source of these critical immune cells for in vitro studies.

-

Well-Characterized Model: The extensive use of THP-1 cells has resulted in a wealth of publicly available data and established protocols.[4] This extensive characterization provides a strong foundation for designing new experiments and interpreting results.

-

Genetic Tractability: The immortalized nature of THP-1 cells makes them amenable to genetic modification, including transfection with plasmids and viral vectors for gene overexpression or knockdown studies.[5] This allows for detailed investigation into the function of specific genes in monocytic and macrophage biology.

Core Limitations of the THP-1 Cell Line

Despite their numerous advantages, it is critical for researchers to acknowledge the inherent limitations of the THP-1 cell line to ensure the appropriate interpretation of experimental data.

-

Leukemic Origin and Genetic Drift: THP-1 cells were derived from a patient with acute monocytic leukemia.[6] This cancerous origin means they harbor genetic abnormalities and may not fully recapitulate the physiology of healthy primary monocytes.[6] Furthermore, prolonged culturing can lead to genetic drift, resulting in phenotypic and functional differences between THP-1 stocks from different laboratories or at different passage numbers.[6]

-

Differences from Primary Monocytes: Significant differences exist between THP-1 cells and primary human monocytes. For instance, THP-1 cells exhibit a less pronounced response to lipopolysaccharide (LPS) due to lower expression of the CD14 receptor.[7] There are also notable differences in their chromatin structure and gene expression profiles, which can impact their functional responses.[6]

-

Artificial Differentiation Stimuli: The differentiation of THP-1 cells is typically induced by artificial stimuli, such as the phorbol ester Phorbol 12-myristate 13-acetate (PMA). While effective, this method of differentiation does not fully replicate the complex microenvironment that drives monocyte differentiation in vivo.

-

Incomplete Representation of Macrophage Heterogeneity: While THP-1 cells can be polarized into M1-like and M2-like macrophage phenotypes, they may not capture the full spectrum of macrophage heterogeneity observed in different tissues and disease states.

Quantitative Data Summary

The following tables summarize key quantitative parameters of the THP-1 cell line, providing a reference for experimental planning and data comparison.

| Parameter | Value | Reference(s) |

| Origin | Human Acute Monocytic Leukemia | [8] |

| Morphology | Round, single cells in suspension | [8] |

| Doubling Time | Approximately 35-50 hours | [8] |

| Ploidy | Near-diploid | [8] |

Table 1: General Characteristics of the THP-1 Cell Line

| Marker | Undifferentiated THP-1 | PMA-differentiated Macrophages | Reference(s) |

| CD11b | Low/Negative | Increased | [9] |

| CD14 | Low | Increased (variable) | [5][9] |

| CD86 (M1 Marker) | Low | Increased upon M1 polarization | [10] |

| CD206 (M2 Marker) | Low | Increased upon M2 polarization | [3][10] |

| CD163 (M2 Marker) | Low/Negative | Increased upon M2 polarization | [11] |

Table 2: Expression of Key Surface Markers During THP-1 Differentiation and Polarization. The level of expression can vary depending on the specific differentiation and polarization protocol used.

| Cytokine | M1-like Macrophages (LPS/IFN-γ stimulated) | M2-like Macrophages (IL-4/IL-13 stimulated) | Reference(s) |

| TNF-α | High (e.g., >1000 pg/mL) | Low/Undetectable | [12][13] |

| IL-6 | High (e.g., >500 pg/mL) | Low | [12][13] |

| IL-10 | Low | High (e.g., >100 pg/mL) | [13][14] |

| TGF-β | Low | High | [13] |

Table 3: Representative Cytokine Secretion Profiles of Polarized THP-1 Macrophages. Actual concentrations can vary significantly based on experimental conditions such as stimulus concentration, incubation time, and cell density.

Experimental Protocols

This section provides detailed methodologies for the culture, differentiation, and key assays using the THP-1 cell line.

THP-1 Cell Culture and Maintenance

-

Medium Preparation: Prepare RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 10 mM HEPES, and 1.0 mM sodium pyruvate. For routine culture, also add 0.05 mM 2-mercaptoethanol.

-

Cell Thawing: Rapidly thaw a cryopreserved vial of THP-1 cells in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 300 x g for 5 minutes.

-

Cell Seeding: Discard the supernatant and resuspend the cell pellet in fresh complete culture medium. Seed the cells in a T-75 flask at a density of 2-4 x 10^5 viable cells/mL.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Monitor cell density every 2-3 days. When the cell concentration reaches 8 x 10^5 cells/mL, subculture by adding fresh medium to dilute the culture back to 2-4 x 10^5 cells/mL. Do not allow the cell concentration to exceed 1 x 10^6 cells/mL.

Differentiation of THP-1 Monocytes into Macrophage-like Cells (M0)

-

Cell Seeding: Seed THP-1 cells into the desired culture plates (e.g., 6-well or 96-well plates) at a density of 5 x 10^5 cells/mL in complete culture medium.

-

PMA Stimulation: Add Phorbol 12-myristate 13-acetate (PMA) to the culture medium to a final concentration of 20-100 ng/mL.[9] The optimal concentration may need to be determined empirically.

-

Incubation: Incubate the cells for 24-48 hours at 37°C and 5% CO2.[9] During this time, the cells will adhere to the bottom of the plate and exhibit a more spread, macrophage-like morphology.

-

Resting Period: After the PMA stimulation period, carefully aspirate the PMA-containing medium. Wash the adherent cells once with pre-warmed phosphate-buffered saline (PBS). Add fresh, PMA-free complete culture medium and incubate for a resting period of 24-72 hours.[11] This allows the cells to fully differentiate and reduces the acute effects of PMA.

Polarization of THP-1 Macrophages into M1 and M2 Phenotypes

-

Differentiate to M0: First, differentiate THP-1 cells into M0 macrophages as described in section 4.2.

-

M1 Polarization: To induce an M1-like phenotype, replace the culture medium with fresh medium containing Lipopolysaccharide (LPS) at 100 ng/mL and Interferon-gamma (IFN-γ) at 20 ng/mL. Incubate for 24-48 hours.

-

M2 Polarization: To induce an M2-like phenotype, replace the culture medium with fresh medium containing Interleukin-4 (IL-4) at 20 ng/mL and Interleukin-13 (IL-13) at 20 ng/mL. Incubate for 48-72 hours.[12]

-

Analysis: After the polarization period, the cells can be analyzed for the expression of M1/M2 markers (e.g., by flow cytometry or qPCR) or the supernatant can be collected to measure cytokine secretion (e.g., by ELISA).

Differentiation of THP-1 Monocytes into Dendritic-like Cells

-

Cell Seeding: Seed THP-1 cells in a T-75 flask at a density of 2 x 10^5 cells/mL in serum-free RPMI medium supplemented with 1% Penicillin-Streptomycin and 0.05 mM 2-mercaptoethanol.

-

Cytokine Cocktail: Add the following cytokines to the culture medium:

-

Incubation: Incubate the cells for 72 hours at 37°C and 5% CO2 to generate mature dendritic-like cells.[15]

-

Analysis: Differentiated dendritic-like cells can be identified by their characteristic morphology (stellate shape) and the expression of surface markers such as CD83, CD80, and CD86.[17]

NLRP3 Inflammasome Activation Assay

-

Cell Differentiation: Differentiate THP-1 cells into M0 macrophages using PMA as described in section 4.2.

-

Priming (Signal 1): Prime the differentiated THP-1 macrophages by treating them with 1 µg/mL of LPS for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

-

Activation (Signal 2): After priming, stimulate the cells with a known NLRP3 activator. Common activators include:

-

Nigericin: 5-10 µM for 1-2 hours.

-

ATP: 5 mM for 30-60 minutes.

-

-

Sample Collection: After the activation step, collect the cell culture supernatant.

-

Analysis: Measure the levels of secreted IL-1β and lactate dehydrogenase (LDH) in the supernatant. IL-1β is a direct product of inflammasome activation, and LDH release is an indicator of pyroptosis, a form of inflammatory cell death.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and signaling pathways relevant to the use of the THP-1 cell line.

Caption: Workflow for THP-1 differentiation into M0, M1, and M2 macrophages.

Caption: Experimental workflow for differentiating THP-1 cells into dendritic-like cells.

Caption: Simplified signaling pathway of NLRP3 inflammasome activation.

References

- 1. researchgate.net [researchgate.net]

- 2. THP-1 and U937 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Dealing with Macrophage Plasticity to Address Therapeutic Challenges in Head and Neck Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Effect of culture conditions on the phenotype of THP-1 monocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monocytic THP-1 cells diverge significantly from their primary counterparts: a comparative examination of the chromosomal conformations and transcriptomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. THP-1 cells as a model for human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 12. M1 and M2 macrophages derived from THP-1 cells differentially modulate the response of cancer cells to etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Expression of Cytokine Profiles in Human THP-1 Cells during Phase Transition of Talaromyces marneffei - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. The Monocytic Cell Line THP-1 as a Validated and Robust Surrogate Model for Human Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Differentiation of THP-1 Monocytes into Macrophage-Like Cells using PMA

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human monocytic leukemia cell line, THP-1, is a widely utilized model in immunological research and drug discovery.[1][2] These suspension cells can be differentiated into adherent macrophage-like cells, which mimic many of the morphological and functional characteristics of primary human macrophages.[3][4][5] Phorbol 12-myristate 13-acetate (PMA) is a potent and commonly used agent for inducing this differentiation.[1][2] PMA activates Protein Kinase C (PKC), triggering a signaling cascade that leads to cell cycle arrest, adherence, and the expression of macrophage-specific markers.[5][6] This document provides a detailed protocol for the differentiation of THP-1 cells with PMA, methods for their characterization, and a summary of key quantitative parameters.

Data Presentation

The optimal conditions for THP-1 differentiation can vary between laboratories and specific experimental needs.[3] The following tables summarize key quantitative data for PMA concentration, incubation time, and expected outcomes for differentiation markers.

Table 1: PMA Concentration and Incubation Time for THP-1 Differentiation

| PMA Concentration (ng/mL) | Incubation Time | Resting Period Post-PMA | Key Outcomes & Notes | References |

| 5 - 20 | 24 - 72 hours | 24 - 96 hours | Sufficient for inducing adherence and expression of some macrophage markers. Lower concentrations may minimize off-target effects.[3][7] | [3][7] |

| 25 - 100 | 24 - 48 hours | 24 - 72 hours | Commonly used range for robust differentiation. Leads to high expression of CD11b and CD14.[8][9][10] | [8][9][10] |

| 100 - 400 | 24 hours | 24 - 72 hours | Higher concentrations can also be effective but may increase cytotoxicity.[3] | [3] |

Table 2: Common Markers for Assessing THP-1 Differentiation

| Marker Type | Marker | Expected Change | Method of Detection | References |

| Morphology | Adherence & Spreading | Increased | Microscopy | [2][3] |

| Surface Marker | CD11b | Upregulated | Flow Cytometry | [3][10] |

| Surface Marker | CD14 | Upregulated | Flow Cytometry | [3][10] |

| Surface Marker | CD68 | Upregulated | Flow Cytometry | [9] |

| Gene Expression | TNF-α | Upregulated upon stimulation | qRT-PCR, ELISA | [3] |

| Gene Expression | IL-1β | Upregulated upon stimulation | qRT-PCR, ELISA | [7] |

| Functional Assay | Phagocytosis | Increased | Phagocytosis Assay | [3][11] |

Experimental Protocols

THP-1 Cell Culture

Materials:

-

THP-1 cells (ATCC® TIB-202™)

-

RPMI-1640 medium (ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin (10,000 U/mL)

-

0.05% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.[11]

-

THP-1 cells grow in suspension.[1] Maintain cell density between 1 x 10^5 and 8 x 10^5 cells/mL. Do not exceed 1 x 10^6 cells/mL.[11]

-

Subculture cells every 2-3 days. To subculture, centrifuge the cell suspension at 100-200 x g for 5-10 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium at the desired seeding density.

Differentiation of THP-1 Cells with PMA

Materials:

-

PMA (Phorbol 12-myristate 13-acetate)

-

DMSO (Dimethyl sulfoxide)

-

Complete RPMI-1640 medium

-

6-well or 24-well tissue culture plates

Protocol:

-

Prepare a stock solution of PMA in DMSO (e.g., 1 mg/mL). Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Seed THP-1 cells into tissue culture plates at a density of 2 x 10^5 to 5 x 10^5 cells/mL in complete RPMI-1640 medium.

-

Add PMA to the cell culture medium to achieve the desired final concentration (e.g., 25-100 ng/mL).

-

Incubate the cells for 24-48 hours at 37°C with 5% CO2.[8]

-

After the incubation period, carefully aspirate the PMA-containing medium.

-

Gently wash the adherent cells twice with pre-warmed PBS or serum-free medium to remove any residual PMA and non-adherent cells.

-

Add fresh, pre-warmed complete RPMI-1640 medium to the cells.

-

Incubate the cells for a "resting" period of 24-72 hours to allow them to fully differentiate and acquire a stable macrophage-like phenotype before proceeding with downstream assays.[8]

Characterization of Differentiated THP-1 Cells

3.3.1. Morphological Assessment

-

Observe the cells under a phase-contrast microscope before and after PMA treatment.

-

Undifferentiated THP-1 cells are round and grow in suspension.

-

Differentiated macrophage-like cells will be adherent to the culture plate and exhibit a larger, more irregular, and spread-out morphology.[3][10]

3.3.2. Flow Cytometry for Surface Marker Expression

-

Gently detach the adherent cells using a cell scraper or a non-enzymatic cell dissociation solution.

-

Wash the cells with cold PBS containing 1% BSA.

-

Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA).

-

Incubate the cells with fluorescently-conjugated antibodies against macrophage surface markers (e.g., anti-CD11b, anti-CD14) for 30 minutes on ice, protected from light.

-

Wash the cells twice with staining buffer.

-

Resuspend the cells in a suitable buffer for flow cytometry analysis.

-

Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the markers of interest.

3.3.3. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

Lyse the differentiated THP-1 cells directly in the culture plate using a suitable lysis buffer.

-

Isolate total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using primers specific for macrophage-related genes (e.g., TNF-α, IL-1β) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Analyze the relative gene expression levels using the ΔΔCt method.

Visualizations

Experimental Workflow

Caption: Experimental workflow for THP-1 differentiation and characterization.

PMA-Induced Signaling Pathway

Caption: PMA-induced signaling cascade in THP-1 cells.

References

- 1. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. The phorbol 12-myristate-13-acetate differentiation protocol is critical to the interaction of THP-1 macrophages with Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Identification of Markers of Macrophage Differentiation in PMA-Stimulated THP-1 Cells and Monocyte-Derived Macrophages | PLOS One [journals.plos.org]

- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 6. Signal transduction of phorbol 12-myristate 13-acetate (PMA)-induced growth inhibition of human monocytic leukemia THP-1 cells is reactive oxygen dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Differentiation of THP-1 monocytes into macrophages [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. nanopartikel.info [nanopartikel.info]

Application Notes and Protocols: Step-by-Step THP-1 to Macrophage Differentiation

Audience: Researchers, scientists, and drug development professionals.

Introduction

The human monocytic leukemia cell line, THP-1, is a widely utilized in vitro model for studying monocyte and macrophage biology.[1] Upon stimulation with phorbol 12-myristate 13-acetate (PMA), THP-1 cells differentiate from a suspension monocytic phenotype to an adherent macrophage-like phenotype. This process mimics key aspects of in vivo monocyte-to-macrophage differentiation, providing a valuable tool for research in immunology, inflammation, and drug discovery. These application notes provide a detailed, step-by-step guide to differentiating THP-1 cells into macrophages, including protocols for cell culture, differentiation, and characterization.

Principle of PMA-Induced Differentiation

PMA is a potent activator of Protein Kinase C (PKC).[2][3] Activation of PKC initiates a downstream signaling cascade involving Mitogen-Activated Protein Kinases (MAPKs) such as ERK, which in turn activates transcription factors like NF-κB and AP-1.[1] This signaling cascade leads to cell cycle arrest and the expression of genes that drive the morphological and functional changes associated with macrophage differentiation.[4][5] Differentiated THP-1 cells exhibit a more mature macrophage phenotype, characterized by adherence, a stellate morphology, and increased expression of macrophage-specific surface markers such as CD11b and CD14.[1][5]

Signaling Pathway of PMA-Induced THP-1 Differentiation

Caption: PMA-induced signaling cascade in THP-1 differentiation.

Experimental Protocols

THP-1 Cell Culture and Maintenance

Materials:

-

THP-1 cell line (ATCC® TIB-202™)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (Pen-Strep)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-25 or T-75)

-

Centrifuge

-

Incubator (37°C, 5% CO2)

Protocol:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Pen-Strep.

-

Maintain the cells in suspension in T-75 flasks at a density between 2 x 10^5 and 8 x 10^5 cells/mL.

-

Subculture the cells every 2-3 days. To subculture, centrifuge the cell suspension at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium at the desired seeding density.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

THP-1 Differentiation into M0 Macrophages

Materials:

-

Phorbol 12-myristate 13-acetate (PMA)

-

Complete RPMI-1640 medium

-

6-well or 24-well tissue culture plates

Protocol:

-

Seed THP-1 cells into 6-well or 24-well plates at a density of 5 x 10^5 cells/mL.[6][7]

-

Add PMA to the cell culture medium to a final concentration ranging from 5 to 100 ng/mL. The optimal concentration may vary and should be determined empirically. A common starting point is 50 ng/mL.[2]

-

Incubate the cells with PMA for 24 to 48 hours at 37°C and 5% CO2.[6]

-

After the incubation period, carefully aspirate the PMA-containing medium.

-

Gently wash the adherent cells twice with pre-warmed PBS.

-

Add fresh, pre-warmed complete RPMI-1640 medium without PMA to the cells.

-

Incubate the cells for a resting period of 24 to 72 hours to allow for complete differentiation into M0 macrophages.[5]

Experimental Workflow for THP-1 Differentiation

Caption: General workflow for THP-1 macrophage differentiation.

Data Presentation

Table 1: Recommended Parameters for THP-1 Differentiation

| Parameter | Recommended Range | Common Starting Point | Reference(s) |

| PMA Concentration | 5 - 200 ng/mL | 50 ng/mL | [1][2][6] |

| Incubation Time | 24 - 72 hours | 48 hours | [6] |

| Cell Seeding Density | 1 x 10^5 - 1 x 10^6 cells/mL | 5 x 10^5 cells/mL | [6][7] |

| Resting Period | 24 - 120 hours | 72 hours | [3][5] |

Table 2: Expected Outcomes of THP-1 Differentiation

| Characteristic | Undifferentiated THP-1 | Differentiated THP-1 (M0) |

| Morphology | Round, suspension cells | Adherent, larger, irregular/stellate shape |

| CD11b Expression | Low | High |

| CD14 Expression | Low to moderate | High |

| CD68 Expression | Low | High |

| Phagocytic Activity | Low | High |

Characterization of Differentiated Macrophages

Morphological Assessment

Protocol:

-

Following the differentiation protocol, observe the cells under a phase-contrast microscope.

-

Undifferentiated THP-1 cells will appear as round, floating cells.

-

Successfully differentiated macrophages will be adherent to the culture plate, flattened, and exhibit an irregular or stellate morphology with visible pseudopodia.

Surface Marker Analysis by Flow Cytometry

Materials:

-

Differentiated THP-1 macrophages in a single-cell suspension

-

Fluorochrome-conjugated antibodies (e.g., anti-CD11b, anti-CD14)

-

Flow cytometry buffer (PBS with 1% FBS)

-

Flow cytometer

Protocol:

-

Gently detach the adherent macrophages using a cell scraper or a non-enzymatic cell dissociation solution.

-

Centrifuge the cells at 300 x g for 5 minutes and resuspend in cold flow cytometry buffer.

-

Incubate the cells with fluorochrome-conjugated antibodies against macrophage surface markers (e.g., CD11b, CD14) for 30 minutes on ice in the dark.

-

Wash the cells twice with flow cytometry buffer.

-

Resuspend the cells in flow cytometry buffer and analyze using a flow cytometer. An increase in the percentage of CD11b and CD14 positive cells confirms successful differentiation.[1]

Conclusion

The differentiation of THP-1 monocytes into macrophages using PMA is a robust and reproducible method for generating a valuable in vitro model system. The protocols and data presented here provide a comprehensive guide for researchers to successfully differentiate and characterize these cells for a wide range of applications in immunology and drug development. It is important to note that the optimal conditions for differentiation may vary between laboratories and specific experimental needs, and therefore, some optimization of the protocols may be required.

References

- 1. Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. The Identification of Markers of Macrophage Differentiation in PMA-Stimulated THP-1 Cells and Monocyte-Derived Macrophages | PLOS One [journals.plos.org]

- 4. The Transcriptional Network That Controls Growth Arrest and Macrophage Differentiation in the Human Myeloid Leukemia Cell Line THP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Transcriptional Network That Controls Growth Arrest and Macrophage Differentiation in the Human Myeloid Leukemia Cell Line THP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Induction of Macrophage Function in Human THP-1 Cells Is Associated with Rewiring of MAPK Signaling and Activation of MAP3K7 (TAK1) Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for THP-1 Cell Transfection

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human monocytic leukemia cell line, THP-1, is a cornerstone model in immunology and drug development, particularly for studying monocyte and macrophage biology.[1][2] A critical experimental step in harnessing the full potential of THP-1 cells is the efficient introduction of foreign genetic material, a process known as transfection. However, THP-1 cells, being a suspension cell line, are notoriously difficult to transfect using traditional methods.[3][4] These application notes provide a comprehensive overview of effective transfection methods for THP-1 cells, complete with detailed protocols and expected efficiencies.

Transfection Methods for THP-1 Cells: A Comparative Overview

Several methods have been developed to transfect THP-1 cells, each with its own advantages and limitations. The choice of method often depends on the experimental goals, the type of nucleic acid to be delivered (plasmid DNA, siRNA, or mRNA), and the desired balance between transfection efficiency and cell viability. The primary methods include electroporation-based techniques like Nucleofection, lipid-based transfection, and viral transduction.

Data Summary of Transfection Efficiencies

The following table summarizes the reported transfection efficiencies for various methods in THP-1 cells. It is important to note that efficiencies can vary depending on the specific experimental conditions, plasmid size, and the health of the cells.

| Transfection Method | Transfectant | Reported Efficiency | Cell Viability | Key Considerations |

| Nucleofection | siRNA | >90%[5] | High[5] | Requires specialized equipment (Nucleofector device). Highly reproducible. |

| Plasmid DNA | ~70%[5] | Good[5] | Optimal for both undifferentiated monocytes and differentiated macrophages. | |

| Lipid-Based (METAFECTENE) | Plasmid DNA | >16.59%[3] | Moderate | Optimization of lipid-to-DNA ratio is crucial. Lower efficiency than electroporation. |

| Lipid-Based (Lipofectamine™ LTX) | Plasmid DNA | Not explicitly quantified, but effective | Moderate | PLUS™ Reagent can enhance efficiency.[6] |

| DEAE-Dextran | Plasmid DNA | 22.40%[7] | Moderate | Higher toxicity compared to some other methods. |

| Viral Transduction (Lentivirus) | Gene of interest | Can approach 100% with selection[8] | High post-selection | Requires BSL-2 containment. Suitable for creating stable cell lines. |

| Electroporation (BTXpress) | EGFP Plasmid | 40%[9] | 40%[9] | Requires optimization of electrical parameters. |

Experimental Protocols

High-Efficiency Transfection of THP-1 Macrophages by Nucleofection

This protocol is adapted from a highly successful method for transfecting PMA-differentiated THP-1 macrophages.[5][10]

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Accutase I

-

Nucleofector™ Kit for THP-1 cells (Lonza)

-

Plasmid DNA or siRNA

-

6-well or 12-well tissue culture plates

Protocol:

-

Cell Culture and Differentiation:

-

Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

-

To differentiate, seed 1.0-1.5 x 10⁷ cells in a T75 flask and add PMA to a final concentration of 10 ng/mL.[5]

-

Incubate for 48 hours to induce differentiation into adherent macrophage-like cells.[5]

-

-

Preparation for Nucleofection:

-

Aspirate the culture medium and wash the cells with PBS.

-

Add 6 mL of Accutase I to the T75 flask and incubate for 30 minutes at 37°C to detach the cells.[5]

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.[10]

-

Aspirate the supernatant and resuspend the cell pellet in 1 mL of pre-warmed RPMI-1640.

-

Count the cells and prepare aliquots of 2.0-2.5 x 10⁶ cells per transfection.[5]

-

Centrifuge the aliquots at 250 x g for 10 minutes.[5]

-

-

Nucleofection:

-

Carefully aspirate the supernatant from the cell pellet.

-

Resuspend the cell pellet in 100 µL of Nucleofector™ Solution containing either 1 µg of siRNA or 0.5 µg of plasmid DNA.[5][10]

-

Transfer the cell suspension to a Nucleofector™ cuvette.

-

Place the cuvette in the Nucleofector™ device and apply the appropriate program (e.g., Y-001 for the Nucleofector 2b device).[5][10]

-

Immediately add 500 µL of pre-warmed RPMI-1640 to the cuvette and transfer the transfected cells to a well of a 6-well or 12-well plate containing the appropriate volume of culture medium.[10]

-

-

Post-Transfection Care:

-

Incubate the cells for 4 hours to allow for re-attachment.[5]

-

After 4 hours, replace the medium to remove residual Nucleofector™ Solution.

-

Incubate the cells for 24-48 hours before analysis.

-

Experimental Workflow for Nucleofection

Caption: Workflow for THP-1 cell transfection using Nucleofection.

Lipid-Based Transfection of THP-1 Cells using Lipofectamine™ LTX

This protocol provides a method for transfecting plasmid DNA into THP-1 cells using a commercially available lipid-based reagent.[6][11]

Materials:

-

THP-1 cells

-

RPMI-1640 medium with 10% FBS

-

Opti-MEM™ I Reduced Serum Medium

-

Lipofectamine™ LTX Reagent

-

PLUS™ Reagent (optional, but recommended)[6]

-

Plasmid DNA

-

24-well tissue culture plates

Protocol:

-

Cell Seeding:

-

Preparation of DNA-Lipid Complexes:

-

For each well, dilute 0.5 µg of plasmid DNA into 100 µL of Opti-MEM™ I Reduced Serum Medium.[11]

-

(Optional) Add 0.5 µL of PLUS™ Reagent to the diluted DNA, mix gently, and incubate for 5-15 minutes at room temperature.[11]

-

Add 1.25-2.25 µL of Lipofectamine™ LTX to the diluted DNA solution, mix gently, and incubate for 25 minutes at room temperature to allow for complex formation.[11]

-

-

Transfection:

-

Add the 100 µL of DNA-lipid complexes to each well containing cells.

-

Gently rock the plate back and forth to mix.

-

Incubate the cells at 37°C in a CO₂ incubator for 18-24 hours before assaying for transgene expression.[11] The complexes do not need to be removed.

-

Experimental Workflow for Lipid-Based Transfection

Caption: Workflow for plasmid DNA transfection in THP-1 cells using a lipid-based reagent.

Key Signaling Pathways in Transfected THP-1 Cells

Transfected THP-1 cells are frequently used to study various signaling pathways involved in the immune response. Below are diagrams of key pathways commonly investigated.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation and immunity.[12] In THP-1 macrophages, stimuli like LPS or wear particles from medical implants can activate this pathway, leading to the production of pro-inflammatory cytokines such as TNF-α.[11][12]

Caption: Canonical NF-κB signaling pathway activation in THP-1 cells.

NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β.[6][13] Various stimuli, including pathogens and cellular stress, can trigger its activation in THP-1 cells.[13]

Caption: Activation of the NLRP3 inflammasome leading to IL-1β secretion.

Conclusion

Transfection of THP-1 cells is a challenging yet essential technique for studying monocyte and macrophage biology. The choice of transfection method should be carefully considered based on the specific experimental requirements. Nucleofection offers high efficiency for both siRNA and plasmid DNA, making it a robust choice for transient expression studies. Lipid-based methods provide a more accessible alternative, although with generally lower efficiency. For stable, long-term gene expression, lentiviral transduction remains the most effective approach. The protocols and data presented here serve as a guide for researchers to successfully transfect THP-1 cells and advance their research in immunology and drug development.

References

- 1. THP-1 cell line: an in vitro cell model for immune modulation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cells thp-1 cells: Topics by Science.gov [science.gov]

- 3. Frontiers | Defining the Role of Nuclear Factor (NF)-κB p105 Subunit in Human Macrophage by Transcriptomic Analysis of NFKB1 Knockout THP1 Cells [frontiersin.org]

- 4. Frontiers | A THP-1 Cell Line-Based Exploration of Immune Responses Toward Heat-Treated BLG [frontiersin.org]

- 5. ER stress induced impaired TLR signaling and macrophage differentiation of human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. ashpublications.org [ashpublications.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Activation of NF-kappaB signalling and TNFalpha-expression in THP-1 macrophages by TiAlV- and polyethylene-wear particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NLRP3 Inflammasome Activation in THP-1 Target Cells Triggered by Pathogenic Naegleria fowleri - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for THP-1 Co-culture with Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction